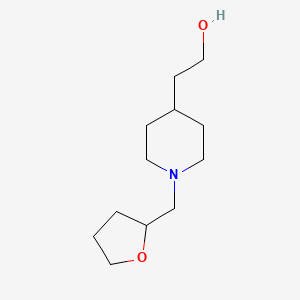
2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Overview
Description
“2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . This compound also includes a tetrahydrofuran group, which is a five-membered ring with four carbon atoms and one oxygen atom.
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H23NO2. The molecular weight is 213.32 g/mol.
Chemical Reactions Analysis
The synthesis of piperidine derivatives involves several types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions are a cornerstone of organic synthesis, offering pathways to modify aromatic compounds. A study by Pietra and Vitali (1972) explored the reaction mechanisms involving piperidine, which shares a structural motif with the compound . This research sheds light on how such reactions proceed and the factors influencing their kinetics, which is crucial for designing synthesis pathways for complex organic molecules, including those with tetrahydrofuran and piperidinyl groups (Pietra & Vitali, 1972).
Cytochrome P450 Isoforms Inhibition
Cytochrome P450 enzymes play a critical role in the metabolism of drugs. Research by Khojasteh et al. (2011) on chemical inhibitors of these enzymes, including structural analogs to the compound of interest, underscores the importance of understanding enzyme inhibition for predicting drug interactions and optimizing pharmacokinetic profiles. This knowledge is vital for the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).
DNA Interaction Studies
Compounds that interact with DNA, such as minor groove binders, are of interest for their potential therapeutic applications. Research on Hoechst 33258 analogs, which are structurally complex molecules similar to the compound , provides insights into how small molecules can selectively bind to DNA. This understanding is crucial for the development of new diagnostic tools and treatments for genetic disorders (Issar & Kakkar, 2013).
Catalysis and Green Chemistry
The synthesis and application of catalysts for converting biomass-derived compounds into valuable chemicals is an area of significant interest. A study on the hydrogenation of furfural and its derivatives, including tetrahydrofurfuryl alcohol, highlights the role of catalysis in facilitating green chemical processes. This research is pertinent to the compound due to the structural similarity and the potential for similar compounds to serve as intermediates in environmentally friendly synthetic pathways (Tan et al., 2021).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
Properties
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-8-5-11-3-6-13(7-4-11)10-12-2-1-9-15-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVLVHMYUQXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
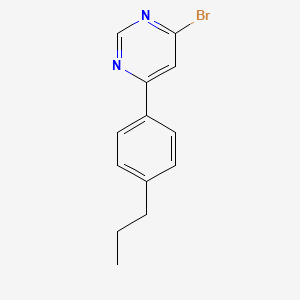
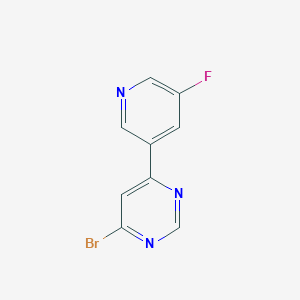
![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
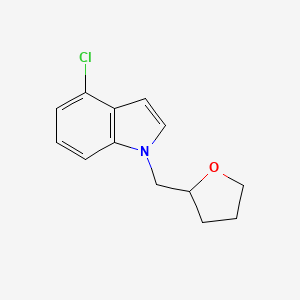
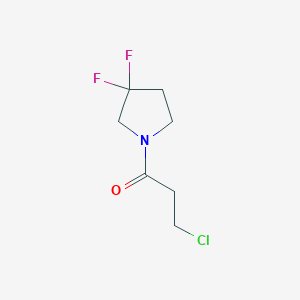

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
